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molecular formula C22H20O5 B8660517 1,3-Cyclohexanedione, 2-(3-(1,3-benzodioxol-5-yl)-1-oxopropyl)-5-phenyl- CAS No. 77053-97-5

1,3-Cyclohexanedione, 2-(3-(1,3-benzodioxol-5-yl)-1-oxopropyl)-5-phenyl-

Cat. No. B8660517
M. Wt: 364.4 g/mol
InChI Key: OLUMRJVVZCNCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04421763

Procedure details

In 200 ml of tetrahydrofuran was dissolved 10.8 g of 5-phenyl-2-[3-(3,4-methylenedioxyphenyl)-propenoyl]-cyclohexane-1,3-dione prepared in step (1) above, and 2 g of a 5% palladium-carbon catalyst was added to the solution and catalytic reduction was carried out for 7 hours with hydrogen under atmospheric pressure. The catalyst was removed by filtration and tetrahydrofuran was removed by distillation. Recrystallization from isopropyl alcohol have 7.5 g (the yield being 70%) of the desired 5-phenyl-2-[3-(3,4-methylenedioxyphenyl)-propionyl]-cyclohexane-1,3-dione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-phenyl-2-[3-(3,4-methylenedioxyphenyl)-propenoyl]-cyclohexane-1,3-dione
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][C:11](=[O:13])[CH:10]([C:14](=[O:26])[CH:15]=[CH:16][C:17]3[CH:22]=[CH:21][C:20]4[O:23][CH2:24][O:25][C:19]=4[CH:18]=3)[C:9](=[O:27])[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H][H]>O1CCCC1.[C].[Pd]>[C:1]1([CH:7]2[CH2:12][C:11](=[O:13])[CH:10]([C:14](=[O:26])[CH2:15][CH2:16][C:17]3[CH:22]=[CH:21][C:20]4[O:23][CH2:24][O:25][C:19]=4[CH:18]=3)[C:9](=[O:27])[CH2:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
5-phenyl-2-[3-(3,4-methylenedioxyphenyl)-propenoyl]-cyclohexane-1,3-dione
Quantity
10.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CC(C(C(C1)=O)C(C=CC1=CC2=C(C=C1)OCO2)=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution and catalytic reduction
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration and tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
was removed by distillation
CUSTOM
Type
CUSTOM
Details
Recrystallization from isopropyl alcohol

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1CC(C(C(C1)=O)C(CCC1=CC2=C(C=C1)OCO2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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